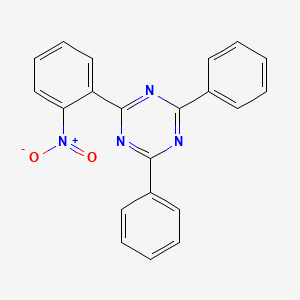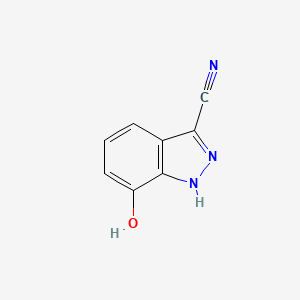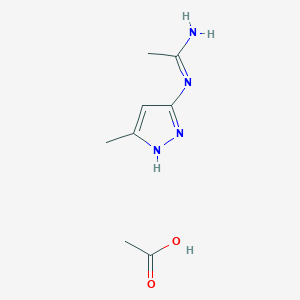
5-Cyclobutylthiophen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclobutylthiophen-2-amine: is an organic compound that features a thiophene ring substituted with a cyclobutyl group and an amine group. Thiophenes are a class of heterocyclic compounds containing a sulfur atom in a five-membered ring, known for their aromatic properties and diverse applications in various fields . The cyclobutyl group adds a unique structural aspect, potentially influencing the compound’s reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclobutylthiophen-2-amine can be approached through several methods, including:
Paal–Knorr Reaction: This involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) to form thiophene derivatives.
Gewald Reaction: This is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives.
Industrial Production Methods: Industrial production of thiophene derivatives often involves scalable and efficient synthetic routes, such as:
Catalytic Methods: Utilizing transition metal catalysts to enhance reaction efficiency and selectivity.
Green Chemistry Approaches: Employing environmentally friendly reagents and solvents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: 5-Cyclobutylthiophen-2-amine undergoes various chemical reactions, including:
Electrophilic Substitution: The thiophene ring, being π-excessive, readily reacts with electrophiles, leading to substitution reactions.
Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, forming new bonds with electrophilic centers.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or other reduced derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Nucleophilic Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Electrophilic Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.
Nucleophilic Substitution: Alkylated or acylated amine derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or reduced amine derivatives.
Scientific Research Applications
Chemistry: 5-Cyclobutylthiophen-2-amine is used as a building block in organic synthesis, enabling the construction of more complex molecules .
Biology and Medicine: Thiophene derivatives, including this compound, exhibit various biological activities such as anticancer, anti-inflammatory, and antimicrobial properties . They are explored for their potential as therapeutic agents in drug development .
Industry: In industrial applications, thiophene derivatives are utilized in the production of organic semiconductors, corrosion inhibitors, and materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Mechanism of Action
The mechanism of action of 5-Cyclobutylthiophen-2-amine involves its interaction with molecular targets and pathways, depending on its specific application. For instance:
Comparison with Similar Compounds
Thiophene: The parent compound, known for its aromaticity and reactivity.
2-Aminothiophene: Similar structure but without the cyclobutyl group, leading to different reactivity and properties.
Cyclobutylamine: Lacks the thiophene ring, resulting in different chemical behavior.
Uniqueness: 5-Cyclobutylthiophen-2-amine’s unique combination of a cyclobutyl group and a thiophene ring imparts distinct reactivity and properties, making it valuable in specific applications where both aromaticity and the cyclobutyl group’s influence are desired .
Properties
Molecular Formula |
C8H11NS |
|---|---|
Molecular Weight |
153.25 g/mol |
IUPAC Name |
5-cyclobutylthiophen-2-amine |
InChI |
InChI=1S/C8H11NS/c9-8-5-4-7(10-8)6-2-1-3-6/h4-6H,1-3,9H2 |
InChI Key |
URUANHNPCFBGEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=CC=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Pyrazolo[1,5-a]pyrimidin-3-yl)ethanone](/img/structure/B13132531.png)
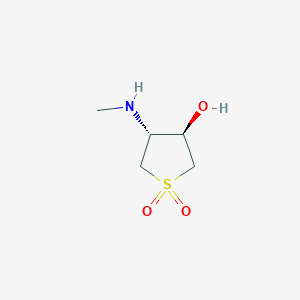
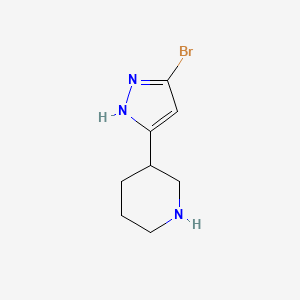

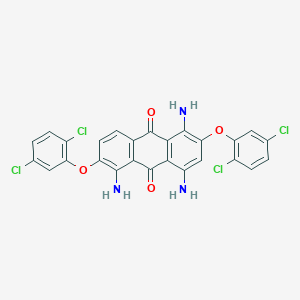
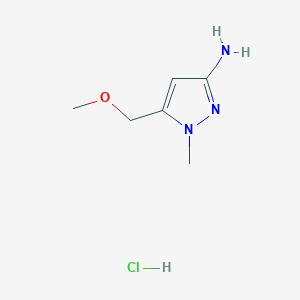
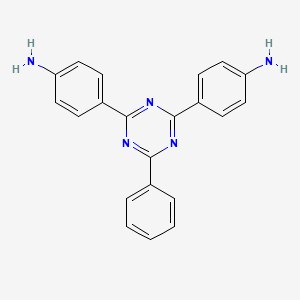
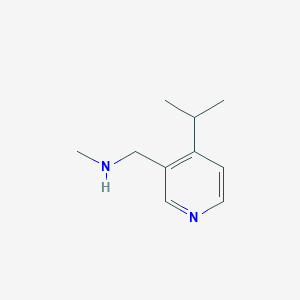
![1,1'-(4,4'-Dimethoxy-[2,2'-bipyridine]-6,6'-diyl)diethanone](/img/structure/B13132563.png)
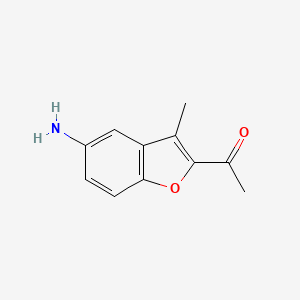
![5-Methyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13132580.png)
